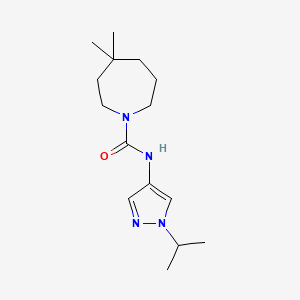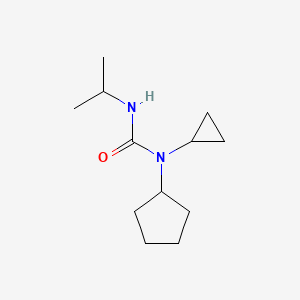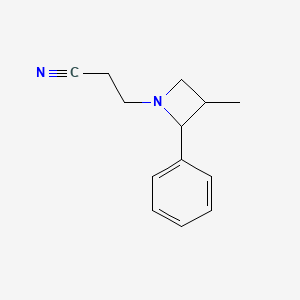![molecular formula C10H17N3O2S B7585478 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)
1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole (MMMP) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
科学的研究の応用
1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole is in the study of the endocannabinoid system. 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down the endocannabinoid anandamide. By inhibiting FAAH, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole can increase the levels of anandamide in the brain, which may have therapeutic potential for a variety of neurological and psychiatric disorders.
In addition to its potential applications in the study of the endocannabinoid system, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has also been investigated for its effects on other biological processes, including inflammation, pain, and cancer. 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been shown to have anti-inflammatory effects in animal models of inflammation, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has also been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain. Finally, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been investigated for its potential anti-cancer effects, and has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole is related to its inhibition of FAAH. FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole increases the levels of anandamide in the brain, which may have therapeutic effects on these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole are related to its inhibition of FAAH and the resulting increase in anandamide levels. Anandamide is involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By increasing anandamide levels, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole may have therapeutic effects on these processes. In addition, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been shown to have anti-inflammatory and analgesic effects in animal models, which may be related to its effects on anandamide.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole in lab experiments is its well-established synthesis method. 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole is relatively easy to synthesize and purify, making it a convenient tool for investigating various biological processes. In addition, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been extensively studied for its potential applications in scientific research, making it a promising tool for investigating a variety of biological processes.
One limitation of using 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole in lab experiments is its specificity for FAAH inhibition. While FAAH is involved in a variety of physiological processes, it is not the only enzyme involved in the breakdown of anandamide. Therefore, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole may not be effective in all situations where anandamide levels are important. In addition, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has not been extensively studied in human subjects, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole. One potential direction is the investigation of its effects on other enzymes involved in the breakdown of anandamide. By targeting multiple enzymes, it may be possible to achieve more potent effects on anandamide levels. Another potential direction is the investigation of its effects in human subjects. While 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been extensively studied in animal models, its safety and efficacy in humans are not well-established. Finally, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole may have potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to explore these potential applications.
合成法
The synthesis of 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole involves the reaction of 1-methylpyrazole with 1-methylsulfonylpyrrolidine in the presence of a strong base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole. The synthesis method for 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been well-established and is widely used in research laboratories.
特性
IUPAC Name |
1-methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-7-10(6-11-12)5-9-3-4-13(8-9)16(2,14)15/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLZNIKFJMNHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)



![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)


![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)